2-Chloro-5-methyl-1,3,4-oxadiazole
Overview
Description
2-Chloro-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and one chlorine atom. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science. The presence of the chlorine and methyl groups on the oxadiazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which 2-chloro-5-methyl-1,3,4-oxadiazole belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
Oxadiazoles are known to interact with their targets, leading to changes that result in their anti-infective properties .
Biochemical Pathways
Oxadiazoles have been shown to have a wide range of applications due to their versatility .
Result of Action
Oxadiazoles have been synthesized as anti-infective agents, suggesting they may have effects at the molecular and cellular level that contribute to these activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of acyl hydrazides with phosphoryl chloride, which facilitates the formation of the oxadiazole ring. Another method involves the use of carboxylic acids or their derivatives with hydrazine, followed by cyclization using dehydrating agents such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of solvents like dichloromethane or ethanol and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Cyclization Products: More complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
2-Chloro-5-methyl-1,3,4-oxadiazole has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a core structure in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Material Science: The compound is used in the synthesis of polymers and other materials with specific electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules
Comparison with Similar Compounds
- 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
- 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole
- 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole
Comparison: 2-Chloro-5-methyl-1,3,4-oxadiazole is unique due to the presence of the chlorine atom at the 2-position, which imparts distinct reactivity and biological activity. Compared to its analogs, it often exhibits higher potency in biological assays and greater versatility in chemical synthesis .
Properties
IUPAC Name |
2-chloro-5-methyl-1,3,4-oxadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c1-2-5-6-3(4)7-2/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUWBIXKUYNECL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98321-75-6 | |
Record name | 2-chloro-5-methyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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